molecular formula C20H21BrClN3O6 B12384466 Hal-HS

Hal-HS

Cat. No.: B12384466
M. Wt: 514.8 g/mol
InChI Key: ZINPRJUDHNTVPP-DLBZAZTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hal-HS typically involves the reaction of tetramethylpiperidine derivatives with various reagents to introduce the amine functional group. The reaction conditions often include controlled temperatures and the use of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the final product meets industry standards .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Hal-HS include other hindered amine light stabilizers such as:

Uniqueness

This compound is unique due to its high efficiency and longevity in stabilizing polymers. Unlike other stabilizers, this compound does not absorb UV radiation but instead acts by removing free radicals, making it highly effective in preventing photo-oxidation . Additionally, its ability to be regenerated during the stabilization process sets it apart from other stabilizers that are consumed during the reaction .

Properties

Molecular Formula

C20H21BrClN3O6

Molecular Weight

514.8 g/mol

IUPAC Name

4-[(2S,3R)-2-[3-(7-bromo-6-chloro-4-oxoquinazolin-3-yl)-2-oxopropyl]-3-hydroxypiperidin-1-yl]-4-oxobutanoic acid

InChI

InChI=1S/C20H21BrClN3O6/c21-13-8-15-12(7-14(13)22)20(31)24(10-23-15)9-11(26)6-16-17(27)2-1-5-25(16)18(28)3-4-19(29)30/h7-8,10,16-17,27H,1-6,9H2,(H,29,30)/t16-,17+/m0/s1

InChI Key

ZINPRJUDHNTVPP-DLBZAZTESA-N

Isomeric SMILES

C1C[C@H]([C@@H](N(C1)C(=O)CCC(=O)O)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O

Canonical SMILES

C1CC(C(N(C1)C(=O)CCC(=O)O)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.